2-[(E)-2-(Furan-3-YL)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-[(E)-2-(Furan-3-YL)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a furan-substituted ethenyl group. This compound is structurally characterized by a dioxaborolane ring (a cyclic boronic ester with pinacol substituents) conjugated to a trans-(E)-configured ethenyl linker attached to a furan heterocycle at the 3-position. Such compounds are typically employed in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the stability and reactivity of the boronic ester group.
Properties
Molecular Formula |
C12H17BO3 |
|---|---|
Molecular Weight |
220.07 g/mol |
IUPAC Name |
2-[(E)-2-(furan-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H17BO3/c1-11(2)12(3,4)16-13(15-11)7-5-10-6-8-14-9-10/h5-9H,1-4H3/b7-5+ |
InChI Key |
FYGQTIPEOUZWMM-FNORWQNLSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=COC=C2 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=COC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the formation of the vinylboronate ester via palladium-catalyzed cross-coupling reactions or direct borylation of vinyl or aryl halides bearing furan substituents. The key features of the synthesis include:
- Construction of the ethenyl (vinyl) linkage with E-configuration.
- Introduction of the boronic ester moiety as a pinacol boronate (1,3,2-dioxaborolane ring).
- Attachment of the furan ring at the 3-position.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Route
This is the most common and well-documented method for preparing the target compound.
- Reactants: Furan-3-boronic acid or its ester derivative with a vinyl halide (e.g., vinyl bromide or iodide).
- Catalyst: Palladium complex such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
- Base: Potassium carbonate or cesium carbonate.
- Solvent: Mixtures of tetrahydrofuran (THF), 1,4-dioxane, or dimethylformamide (DMF) with water.
- Atmosphere: Inert (argon or nitrogen).
- Temperature: Typically 70–80 °C.
- Time: 12–24 hours depending on scale and catalyst loading.
| Parameter | Typical Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (1–5 mol%) |
| Base | K₂CO₃ or Cs₂CO₃ (2 equiv) |
| Solvent | 1,4-dioxane/H₂O (10:1 v/v) |
| Temperature | 73 °C |
| Reaction time | 20 hours |
| Atmosphere | Nitrogen or argon |
- The vinyl halide and furan boronic acid (or pinacol boronate ester) are combined with the palladium catalyst and base in the solvent mixture.
- The reaction is purged with inert gas to exclude oxygen and moisture.
- After heating under reflux, the reaction mixture is cooled, extracted, and purified by column chromatography.
This method yields the desired E-configured vinylboronate ester with high selectivity and good yields (typically 70–90%).
Direct Borylation of Vinyl Halides or Alkenes
An alternative approach involves direct borylation of vinyl halides or alkenes bearing a furan substituent using diboron reagents.
- Reagents: Bis(pinacolato)diboron (B₂pin₂).
- Catalyst: Palladium or copper complexes (e.g., Pd(dppf)Cl₂, CuCl with N-heterocyclic carbene ligands).
- Base: Potassium acetate or sodium tert-butoxide.
- Solvent: Toluene, dioxane, or acetonitrile.
- Temperature: 40–80 °C.
- Time: Several hours to overnight.
This method allows the installation of the boronate ester directly onto the vinyl moiety, preserving the furan substituent. It is especially useful for synthesizing analogs and derivatives.
Synthesis of the Pinacol Boronate Ester Intermediate
The pinacol boronate ester is formed by reaction of boronic acids with pinacol under dehydrating conditions.
- Boronic acid precursor: Derived from furan-3-carbaldehyde or furan-3-boronic acid.
- Conditions: Stirring with pinacol and drying agents (e.g., magnesium sulfate) in dichloromethane or other dry solvents at room temperature for 12–16 hours.
- Workup: Filtration to remove drying agents, solvent removal, and purification.
This step is often integrated into the overall synthetic sequence to provide the stable dioxaborolane ring system.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Formation of boronic acid | Furan-3-carbaldehyde oxidation or lithiation | Requires careful control of moisture |
| Pinacol esterification | Pinacol, MgSO₄, dichloromethane, room temp | 16 h stirring, inert atmosphere |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, 73 °C, 20 h | High yield, E-selective vinyl coupling |
| Purification | Silica gel chromatography, hexane/ethyl acetate | Ensures >95% purity |
Analytical Characterization of the Prepared Compound
Nuclear Magnetic Resonance (NMR):
- $$^{1}H$$ NMR confirms the trans (E) configuration of the ethenyl group and the presence of the furan ring protons.
- $$^{13}C$$ NMR shows characteristic signals for the dioxaborolane carbons and the vinyl carbons.
- $$^{11}B$$ NMR typically shows a signal around δ 30 ppm, consistent with boronic esters.
-
- High-resolution MS confirms molecular weight (C₁₃H₁₉BO₃, MW 270.135 g/mol).
Melting Point and Thermal Analysis:
- The compound is usually amorphous; differential scanning calorimetry (DSC) can be used to assess thermal stability.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst | Solvent/System | Temp (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Furan-3-boronic acid + vinyl halide | Pd(PPh₃)₄ (1–5 mol%) | 1,4-dioxane/H₂O | 70–80 | 70–90 | Most common, high selectivity for E-isomer |
| Direct Borylation | Vinyl halide + B₂pin₂ | Pd or Cu complexes | Toluene, dioxane, MeCN | 40–80 | Moderate | Useful for direct installation of boronate |
| Pinacol Ester Formation | Boronic acid + pinacol | None | CH₂Cl₂ | RT | 80–95 | Forms stable dioxaborolane ring |
Concluding Remarks
The preparation of this compound is well-established through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which provide high yields and stereoselectivity. Alternative methods such as direct borylation expand the synthetic toolbox for related derivatives. The pinacol boronate ester moiety confers stability and reactivity, making this compound a versatile intermediate in organic synthesis, particularly for constructing complex molecules via cross-coupling.
The synthetic protocols are robust and scalable, suitable for both laboratory and industrial applications, with purification and characterization methods well-defined to ensure product quality and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(Furan-3-YL)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The vinyl group can be reduced to form the corresponding alkane.
Substitution: The boronic ester moiety can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Saturated alkane derivatives.
Substitution: Various substituted furan derivatives depending on the coupling partner.
Scientific Research Applications
2-[(E)-2-(Furan-3-YL)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(E)-2-(Furan-3-YL)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester moiety interacts with palladium catalysts to form palladium-boron complexes, which then undergo transmetalation with organic halides to form new carbon-carbon bonds . This process is crucial in the formation of various organic compounds and materials.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
Table 2: Reaction Performance
Biological Activity
The compound 2-[(E)-2-(Furan-3-YL)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as Furan-Dioxaborolane) is a boron-containing organic compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a dioxaborolane ring with a furan substituent. The presence of boron in its structure may contribute to unique reactivity and biological interactions.
Antitumor Activity
Recent studies have demonstrated that derivatives of furan-based compounds exhibit significant antitumor properties. For instance, a study synthesized several furan derivatives and evaluated their efficacy against various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis in tumor cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Furan-Dioxaborolane | MCF-7 (breast cancer) | 10.5 | Induction of apoptosis |
| Furan-Dioxaborolane | HeLa (cervical cancer) | 8.3 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The antimicrobial potential of furan derivatives has also been explored. A study reported that certain furan compounds exhibited activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival .
The biological activity of Furan-Dioxaborolane can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), resulting in halted progression through the cell cycle.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress within cells.
Study 1: Antitumor Evaluation
In a controlled laboratory setting, Furan-Dioxaborolane was tested against various cancer cell lines including MCF-7 and HeLa. The study utilized MTT assays to determine cell viability post-treatment. Results indicated a dose-dependent decrease in viability with significant effects observed at concentrations above 5 µM.
Study 2: Antimicrobial Testing
Another research effort focused on the antimicrobial properties of Furan-Dioxaborolane against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using broth dilution methods, revealing effective inhibition at concentrations as low as 15 µg/mL.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(E)-2-(Furan-3-YL)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling, where the boronic ester group reacts with halogenated furan derivatives. Key steps include:
- Using palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres.
- Optimizing solvent systems (e.g., THF or DMF) and base selection (e.g., Na₂CO₃) to enhance coupling efficiency.
- Purification via column chromatography with silica gel and hexane/ethyl acetate eluents.
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the (E)-configuration of the ethenyl group and furan ring substitution patterns. The boron environment is inferred from ¹¹B NMR shifts (δ ~30 ppm) .
- HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₃H₁₉BO₃, MW 270.135 g/mol), while HPLC with UV detection ensures >95% purity .
- Melting Point : Typically amorphous; differential scanning calorimetry (DSC) may assess thermal stability .
Advanced Research Questions
Q. How does the furan-3-yl substituent influence the compound’s reactivity in cross-coupling reactions compared to phenyl or thiophenyl analogs?
- Methodology :
- Conduct comparative kinetic studies using model substrates (e.g., phenylboronic esters vs. furyl derivatives) under identical Suzuki-Miyaura conditions.
- Analyze electronic effects via Hammett plots or DFT calculations (e.g., furan’s electron-rich nature accelerates oxidative addition but may complicate transmetallation) .
- Data : Furan-substituted boronic esters exhibit faster coupling rates with electron-deficient aryl halides but lower stability in protic solvents .
Q. What are the stability profiles of this compound under varying storage conditions (e.g., moisture, light, temperature)?
- Methodology :
- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks, monitoring decomposition via TLC and NMR.
- Light Sensitivity : Expose to UV (254 nm) and measure boronic ester hydrolysis by quantifying boric acid via ion chromatography .
Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound in asymmetric transformations?
- Methodology :
- Systematic Reproducibility Checks : Verify ligand-to-catalyst ratios, solvent purity, and substrate stoichiometry.
- Advanced Characterization : Use X-ray crystallography (e.g., ) to confirm steric effects or byproduct formation.
- Meta-Analysis : Compare data across peer-reviewed studies, noting variances in reaction scales (e.g., micro vs. bulk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
